N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with substituents that include a chloro-fluorobenzyl group and a morpholinyl-pyrazinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Coupling with Pyrazine Derivative: The benzyl intermediate is then coupled with a pyrazine derivative that contains a morpholine ring. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-aminobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up the reaction volumes: while maintaining the reaction conditions.
Using continuous flow reactors: to improve reaction efficiency and control.
Implementing purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyrazine moieties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the morpholine or pyrazine rings.
Reduction: Reduced forms of the morpholine or pyrazine rings.
Hydrolysis: Carboxylic acids and amines resulting from amide bond cleavage.
Scientific Research Applications
N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- N-(4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- N-(2-chloro-4-methylbenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Uniqueness
N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide stands out due to the presence of both chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c23-19-13-17(24)4-1-16(19)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIJTTQITABBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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